3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one
Overview
Description
3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is a chemical compound with the CAS Number: 1094462-44-8 . It is used as a reactant for enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H7F4NO/c12-6-1-2-9-7 (3-6)8 (5-16-9)10 (17)4-11 (13,14)15/h1-3,5,16H,4H2 . The molecular weight of the compound is 245.18 .Physical and Chemical Properties Analysis
The boiling point of a similar compound, 1,1,1-Trifluoro-3- (1-methyl-1H-indol-3-yl)-2-propanone, is predicted to be 312.2±37.0 °C and its density is predicted to be 1.26±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Synthesis and Modification of Indoles
The compound 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is related to indoles, a class of compounds with significant importance in organic chemistry due to their presence in many biologically active molecules. Research on indole synthesis, including methods that might involve compounds like this compound, highlights the diverse strategies developed over the years for constructing the indole nucleus. These strategies encompass various reactions, including electrophilic aromatic substitution and cycloaddition, to synthesize indoles and their derivatives. Such methodologies are crucial for creating compounds with potential pharmaceutical applications and for understanding the chemistry underlying indole derivatives (Taber & Tirunahari, 2011).
Catalysis and Glycerol Hydrogenolysis
Research into the hydrogenolysis of glycerol to 1,3-propanediol, a process potentially related to the transformations of compounds like this compound, has identified platinum, iridium, and copper as promising catalysts. This study emphasizes the role of active acid and metallic phases in influencing the activity and selectivity towards the desired products, showcasing the potential of such catalytic systems in enhancing the competitiveness of chemical processes in the market (da Silva Ruy et al., 2020).
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid is a pivotal reagent in organic synthesis, often utilized in reactions involving electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. Its application is likely relevant to the chemistry of this compound, demonstrating the versatility and efficiency of trifluoromethanesulfonic acid in promoting various organic transformations. This highlights the broader utility of fluoroalkyl groups in organic synthesis, including their role in enhancing the reactivity and stability of organic molecules (Kazakova & Vasilyev, 2017).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and microbial degradation of polyfluoroalkyl substances, which could include derivatives similar to this compound, have been extensively studied. Understanding the biodegradation pathways and potential environmental impacts of such compounds is crucial, especially given their widespread use and persistence. Research in this area aims to evaluate the degradation potential and identify novel intermediates, contributing to our understanding of how these substances interact with and impact environmental systems (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3,3,3-trifluoro-1-(1h-indol-3-yl)propan-1-one, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s activity . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific pathway and the nature of the modulation .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound enhances its binding affinity and stability, making it a potent molecule in biochemical assays .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins with high affinity . This results in the modulation of various biochemical pathways, contributing to its observed biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy balance and biochemical homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is essential for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)5-10(16)8-6-15-9-4-2-1-3-7(8)9/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCXEQROPWOFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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